molecular formula C13H19F2N3 B12229381 5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine

5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine

Cat. No.: B12229381
M. Wt: 255.31 g/mol
InChI Key: QXIVTYNBDWKUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine is a synthetic organic compound that belongs to the class of fluorinated heterocyclic compounds It contains a pyrimidine ring substituted with fluorine, fluoromethyl, piperidinyl, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of Fluorine and Isopropyl Groups: The fluorine and isopropyl groups can be introduced through nucleophilic substitution reactions using fluorinating agents and isopropyl halides, respectively.

    Piperidinyl Substitution: The piperidinyl group can be introduced through nucleophilic substitution reactions using piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or piperidinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may yield various substituted pyrimidine derivatives.

Scientific Research Applications

5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various targets.

    Biology: It is used in research to study its effects on biological systems, including its interaction with enzymes and receptors.

    Industry: The compound is used in the synthesis of other complex molecules and as a building block in the development of new materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The piperidinyl group can also contribute to the compound’s overall pharmacological profile by affecting its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(Fluoromethyl)piperidine: A compound with a similar piperidinyl group but lacking the pyrimidine core.

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A compound with a similar piperidinyl group and fluorine substitution but with a benzoxazole core instead of pyrimidine.

    N-(Piperidin-4-yl)benzamide: A compound with a piperidinyl group attached to a benzamide core.

Uniqueness

5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine is unique due to its specific combination of fluorine, piperidinyl, and isopropyl groups on a pyrimidine core. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H19F2N3

Molecular Weight

255.31 g/mol

IUPAC Name

5-fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-propan-2-ylpyrimidine

InChI

InChI=1S/C13H19F2N3/c1-9(2)12-11(15)13(17-8-16-12)18-5-3-4-10(6-14)7-18/h8-10H,3-7H2,1-2H3

InChI Key

QXIVTYNBDWKUSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N2CCCC(C2)CF)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.